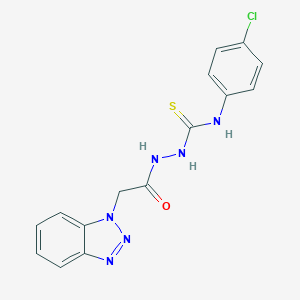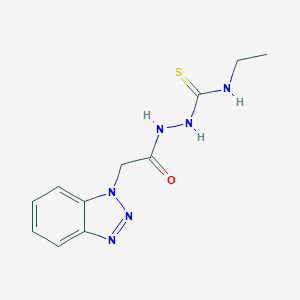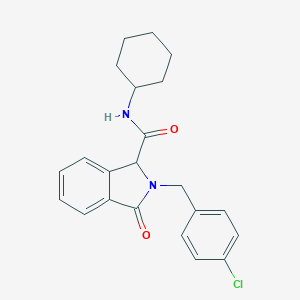![molecular formula C29H20N6S B293041 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293041.png)
1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. It may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungal cells. It has also been shown to have antioxidant and anti-inflammatory properties. Additionally, it has been found to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments include its potential as a novel and potent therapeutic agent. It also has low toxicity in animal models, making it a safer alternative to other compounds. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. It can also be studied for its potential use in combination therapy with other drugs. Additionally, it can be investigated for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its other applications.
Métodos De Síntesis
The synthesis of 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-phenyl-3H-pyrido[1,2-a]benzimidazole-4-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, antifungal agent, and antitubercular agent. It has also been investigated for its antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C29H20N6S |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
3-phenyl-1-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H20N6S/c1-2-17-34-27(21-13-7-4-8-14-21)32-33-29(34)36-26-18-22(20-11-5-3-6-12-20)23(19-30)28-31-24-15-9-10-16-25(24)35(26)28/h2-16,18H,1,17H2 |
Clave InChI |
MHFIAHNPZQWCLJ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C=CCN1C(=NN=C1SC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)



![Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)

![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)

![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)